molecular formula C15H21N3O3 B5292411 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5292411
M. Wt: 291.35 g/mol
InChI Key: HAMZIXJQJAPHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that was first identified in Japan in 2014 and has since spread to other parts of the world. MMB-2201 is classified as a Schedule I controlled substance in the United States and is illegal in many other countries. Despite its legal status, research on MMB-2201 has continued in order to better understand its properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is similar to that of other synthetic cannabinoids. It acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. By binding to this receptor, 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide produces a range of psychoactive effects, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide are similar to those of other synthetic cannabinoids. It produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It can also cause a range of negative side effects, including anxiety, paranoia, and hallucinations. Long-term use of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been linked to a range of health problems, including respiratory problems, cardiovascular disease, and mental health issues.

Advantages and Limitations for Lab Experiments

2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and can be used to investigate the mechanism of action of synthetic cannabinoids. However, there are also several limitations to its use. It is a potent psychoactive substance that can produce a range of negative side effects, which can make it difficult to use in laboratory experiments. Additionally, its legal status in many countries makes it difficult to obtain and use in research.

Future Directions

There are several potential future directions for research on 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. Studies have suggested that synthetic cannabinoids may be useful in the treatment of conditions such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. As our understanding of the mechanism of action of synthetic cannabinoids improves, it may be possible to develop new compounds that are safer and more effective than existing ones.

Synthesis Methods

The synthesis of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 4-methoxy-3-methylbenzyl chloride with 2-amino-1-(cyclohexylmethyl)-1H-imidazole-5-carboxylic acid. The resulting compound is then treated with acetic anhydride to form 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. The synthesis of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been the subject of extensive scientific research due to its potent psychoactive effects. It has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. Other studies have investigated the potential use of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide in the treatment of conditions such as chronic pain and anxiety.

properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-7-11(3-4-13(10)21-2)9-18-6-5-17-15(20)12(18)8-14(16)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZIXJQJAPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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